molecular formula C23H23N5O3 B10918254 6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10918254
M. Wt: 417.5 g/mol
InChI Key: GEAIJIZPDLUNSL-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and an oxazolo-pyridine moiety

Preparation Methods

The synthesis of 6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards.

Chemical Reactions Analysis

6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of new compounds with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive molecule with various pharmacological properties . In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases .

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways within the body. This compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects .

The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in pharmacological studies, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, 6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include other heterocyclic molecules with pyrazole or oxazolo-pyridine cores .

These similar compounds may share some chemical properties and reactivity patterns, but the presence of the cyclopropyl and methoxyphenyl groups in this compound imparts distinct characteristics that make it particularly valuable for certain applications.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

6-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-3-28-13-14(12-25-28)11-24-22(29)18-10-19(15-4-5-15)26-23-20(18)21(27-31-23)16-6-8-17(30-2)9-7-16/h6-10,12-13,15H,3-5,11H2,1-2H3,(H,24,29)

InChI Key

GEAIJIZPDLUNSL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)OC)C5CC5

Origin of Product

United States

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